molecular formula C5H5F3O2 B2715430 3-Hydroxy-3-(trifluoromethyl)cyclobutan-1-one CAS No. 1935109-77-5

3-Hydroxy-3-(trifluoromethyl)cyclobutan-1-one

Cat. No. B2715430
CAS RN: 1935109-77-5
M. Wt: 154.088
InChI Key: CXXXGHKPHNWHCY-UHFFFAOYSA-N
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Description

3-Hydroxy-3-(trifluoromethyl)cyclobutan-1-one is a chemical compound with the CAS Number: 1935109-77-5 . It has a molecular weight of 154.09 . The IUPAC name for this compound is 3-hydroxy-3-(trifluoromethyl)cyclobutan-1-one .


Molecular Structure Analysis

The InChI code for 3-Hydroxy-3-(trifluoromethyl)cyclobutan-1-one is 1S/C5H5F3O2/c6-5(7,8)4(10)1-3(9)2-4/h10H,1-2H2 . This code provides a standard way to encode the compound’s molecular structure.

It’s stored at a temperature of 4 degrees Celsius . More specific physical and chemical properties were not found in the sources I accessed.

Scientific Research Applications

Palladium-Catalyzed Reactions

Palladium-catalyzed reactions involving cyclobutanones have been explored for the synthesis of arylated benzolactones. These reactions proceed through carbon-carbon bond cleavage and formation, yielding products with potential pharmaceutical applications (Matsuda, Shigeno, & Murakami, 2008).

Lewis Acid-Catalyzed Cycloadditions

Lewis acid-catalyzed intermolecular cycloadditions between 3-alkoxycyclobutanones and carbonyl compounds have been developed, leading to the formation of dihydroxycyclobutane derivatives. These reactions highlight the utility of cyclobutanones in constructing complex molecular architectures (Matsuo, Sasaki, Tanaka, & Ishibashi, 2008).

Metal-Free Dihydroxylation

The metal-free dihydroxylation of alkenes using cyclobutane-derived reagents demonstrates an effective approach to synthesize diols, showcasing the versatility of cyclobutane derivatives in organic synthesis (Jones & Tomkinson, 2012).

Visible Light-Induced Photocatalysis

The visible light-induced diastereoselective synthesis of trifluoromethylated cyclobutane scaffolds through [2+2]-photocycloaddition represents a novel application in the field of photocatalysis. This method provides an efficient route to synthesize structurally complex cyclobutanes with potential bioactivity (Hu, Xu, Liu, & Guo, 2023).

Synthesis of Cyclobutane Derivatives

Research on the synthesis and reactions of trifluorovinylferrocene illustrates the potential of cyclobutane derivatives in creating novel compounds with unique properties, expanding the toolbox for chemical synthesis (Roemer & Lentz, 2008).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315, H319, and H335, which refer to skin irritation, eye irritation, and respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

3-hydroxy-3-(trifluoromethyl)cyclobutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3O2/c6-5(7,8)4(10)1-3(9)2-4/h10H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXXXGHKPHNWHCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)CC1(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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